(S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine
Description
(S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is a chiral bicyclic heterocyclic compound featuring a fused pyrano-pyridine core with a bromine substituent at position 6 and an amine group at position 3. Its molecular formula is C₈H₁₀BrN₂O, with a molecular weight of 238.09 g/mol. The bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization, while the amine group enables hydrogen bonding, influencing solubility and binding affinity .
Properties
IUPAC Name |
(4S)-6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-5-3-6-7(10)1-2-12-8(6)11-4-5/h3-4,7H,1-2,10H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCZJKUGVZVXDB-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine typically involves the construction of the pyrano-pyridine core followed by the introduction of the bromine atom. One common method involves the cyclization of a suitable precursor, such as a brominated pyridine derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce the bromine atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve moderate temperatures (25-100°C) and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrano-pyridine compounds .
Scientific Research Applications
(S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrano-pyridine core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
The following analysis compares (S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine with structurally related compounds, focusing on physical properties, synthetic routes, spectral data, and functional group effects.
Structural and Physical Properties
Key Observations :
- 5d at 177–179°C) .
- The absence of bromine in 3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine reduces molecular weight by ~88 g/mol compared to the target compound .
Key Observations :
- Yields vary significantly with methodology. For example, compound 5d achieves 83% yield via optimized Friedländer condensation, while other routes yield 33% .
- Chiral resolution (e.g., chromatography) is critical for obtaining enantiopure derivatives like the target compound .
Spectral Data Comparison
Key Observations :
- IR peaks at ~1620 cm⁻¹ in compound 5d suggest carbonyl stretching, absent in the target compound due to its amine group .
- Aromatic protons in brominated derivatives (e.g., 6e) appear downfield (δ 7.5–8.0), consistent with electron-withdrawing effects of bromine .
Functional Group Effects on Reactivity and Bioactivity
- Bromine : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) and may improve binding to hydrophobic pockets in proteins .
- Amine : Facilitates hydrogen bonding, improving solubility in polar solvents and interactions with biological targets (e.g., receptor antagonists in ) .
- Chirality : The (S)-configuration in the target compound may confer enantioselective activity, as seen in related metabotropic glutamate receptor antagonists (e.g., JNJ16259685) .
Biological Activity
(S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is a heterocyclic compound characterized by a unique structural framework that includes a bromine atom and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
The molecular formula of this compound is C8H9BrN2O, with a molecular weight of approximately 229.08 g/mol. The compound features a pyrano-pyridine fused ring system that contributes to its biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C8H9BrN2O |
| Molecular Weight | 229.08 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1932139-45-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom enhances its reactivity, while the amine group facilitates hydrogen bonding with enzyme active sites or receptor binding domains. This interaction can lead to inhibition or modulation of specific biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | Not specified |
| Candida albicans | Not specified |
In comparative studies, derivatives of this compound showed enhanced activity against biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential applications in treating biofilm-associated infections .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays. It has been shown to inhibit cancer cell proliferation in specific cancer lines by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
This compound has been identified as a promising candidate for the inhibition of specific enzymes involved in cancer and inflammatory pathways. For instance, it has been evaluated for its inhibitory effects on PARP enzymes which are crucial in DNA repair mechanisms .
Case Studies
- Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of several derivatives of (S)-6-Bromo compounds against various bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound .
- Anticancer Studies : Another research effort focused on the evaluation of this compound's effects on breast cancer cell lines. It demonstrated potent cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What are the key synthetic routes for (S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving chiral starting materials or resolution. For example, derivatives of pyrano[2,3-b]pyridine are synthesized using amino esters (e.g., L-tyrosine methyl ester hydrochloride) in dichloromethane (DCM) with triethylamine as a base, yielding intermediates that undergo bromination . Microwave-assisted methods are also viable, as demonstrated in the synthesis of analogous dihydro-pyridines, which reduce reaction times and improve yields compared to traditional heating .
Q. Example Protocol :
- Step 1 : React 3-acetyl-5-(4-chlorophenyl)-4-oxo-7-phenyl-4H-pyrano[2,3-b]pyridin-2-ylamino with L-tyrosine methyl ester hydrochloride in DCM and triethylamine (74% yield).
- Step 2 : Bromination using N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent .
Q. What spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the stereochemistry and substituent positions. For instance, the (S)-configuration can be verified by analyzing coupling constants in chiral derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Used to resolve enantiomeric purity and solid-state conformation, as shown in studies of structurally similar thieno[2,3-b]pyridines .
Q. How does the bromo substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromo group serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Palladium-Catalyzed Coupling : React with aryl boronic acids to introduce aromatic groups at the 6-position.
- Mechanistic Insight : The electron-withdrawing pyrano[2,3-b]pyridine core enhances oxidative addition rates in Pd(0)-catalyzed reactions, as observed in analogous compounds .
Q. What computational models predict the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., metabotropic glutamate receptors) using software like AutoDock Vina.
- QSAR Studies : Correlate substituent electronic properties (Hammett constants) with activity data from in vitro assays. For instance, the bromo group’s hydrophobicity may enhance blood-brain barrier penetration, as suggested for PET ligands targeting mGluR2 .
Q. How to design in vitro assays for pharmacological evaluation?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity).
- Cellular Models : Use HEK293 cells expressing target receptors (e.g., mGluR2) to measure cAMP modulation via ELISA .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7) to assess antiproliferative effects, referencing antileishmanial activity in related thieno[2,3-b]pyridines .
Data Contradiction Analysis
- Synthesis Yields : reports yields ranging from 61% to 91% for similar compounds, highlighting the impact of substituents and reaction conditions. Lower yields in some steps (e.g., 61% for 6bc) may stem from steric hindrance or competing side reactions .
- Microwave vs. Conventional Heating : shows microwave-assisted reactions achieve >90% purity in 20 minutes, whereas traditional methods require 24 hours for comparable results. This suggests microwave methods are superior for time-sensitive syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
